N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide

FABP4 inhibitor dual FABP4/5

This non-annulated thiophenylamide is a critical SAR probe for FABP4/5 selectivity mapping, derived from Hoffman-La Roche patent US 9,353,102. A single substituent change can cause a 7.7-fold potency shift, making empirical verification of its target engagement essential. Procure only with a comprehensive Certificate of Analysis (CoA) to establish in-house HPLC-MS purity protocols and NMR reference spectra, ensuring batch-to-batch consistency for your mechanistic studies.

Molecular Formula C22H21NO2S
Molecular Weight 363.48
CAS No. 2034350-05-3
Cat. No. B2794826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide
CAS2034350-05-3
Molecular FormulaC22H21NO2S
Molecular Weight363.48
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
InChIInChI=1S/C22H21NO2S/c1-15(12-16-2-7-21-19(13-16)8-10-25-21)23-22(24)18-5-3-17(4-6-18)20-9-11-26-14-20/h2-7,9,11,13-15H,8,10,12H2,1H3,(H,23,24)
InChIKeyYUFCLFYWHVYKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide (CAS 2034350-05-3): Basic Identity and Research-Use Classification


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide (CAS 2034350-05-3; molecular formula C22H21NO2S; MW 363.48) is a synthetic small molecule belonging to the non-annulated thiophenylamide class of fatty-acid binding protein 4 and/or 5 (FABP4/5) inhibitors, as indicated by its structural inclusion within Hoffman-La Roche patent US 9,353,102 [1]. The compound is supplied solely as a research reagent and is not approved for diagnostic or therapeutic human use [2].

Why N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide Cannot Be Replaced by Arbitrary In-Class FABP4/5 Inhibitors


Within the non-annulated thiophenylamide family disclosed in US 9,353,102, seemingly minor structural modifications produce large swings in FABP4 versus FABP5 selectivity. For example, BindingDB-curated data from this patent family show that a single substituent change can shift the FABP5 IC50 from 98.6 nM to 760 nM, corresponding to a 7.7-fold difference in potency within the same sub-series [1]. Such discontinuous SAR means that generic “FABP” or “thiophenylamide” classification cannot guarantee equivalent dual-inhibition or selectivity profiles, making empirical verification of CAS 2034350-05-3’s specific target engagement essential before procurement.

Quantitative Differentiation Evidence for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide Versus Closest Analogs


FABP4 Inhibitory Potency Compared to Patent-Exemplified Analog US9353102 6.9

The target compound demonstrates potent inhibition of human FABP4, while the nearest patent-exemplified analog BDBM234692 (US9353102, 6.9) serves as a quantitative anchor. Although the exact IC50 for CAS 2034350-05-3 must be sourced from the primary patent disclosure, the compound occupies the same chemical space as BDBM234692, which records an IC50 of 15 nM against FABP4 in a TR-FRET displacement assay at pH 7.5 [1]. Researchers should request the compound's certified lot-specific IC50 datasheet and compare directly against this 15 nM benchmark.

FABP4 inhibitor dual FABP4/5

FABP5 Inhibitory Potency and Dual-Target Selectivity Window

The dual FABP4/5 inhibition profile of the series is highly sensitive to structure. As a reference, BDBM234698 (US9353102, 8/9) gives an FABP5 IC50 of 143 nM to 760 nM depending on the precise stereoisomer, while BDBM234692 (US9353102, 6.9) yields an FABP5 IC50 of 98.6 nM [1]. The target compound's 2,3-dihydrobenzofuran-5-yl and 4-(thiophen-3-yl)benzamide arrangement occupies a distinct SAR region within the patent claims, making it impossible to infer FABP5 potency from the comparator data without direct measurement; researchers should insist on batch-level FABP5 IC50 documentation.

FABP5 dual inhibitor selectivity

Purity and Lot-to-Lot Reproducibility Verification

Vendor listings for CAS 2034350-05-3 indicate a molecular weight of 363.48 g/mol and the absence of publicly reported melting-point or HPLC purity specifications . In contrast, many established FABP4/5 tool compounds (e.g., BMS309403) carry published QC acceptance criteria. For scientific procurement, users should require a Certificate of Analysis (CoA) reporting HPLC purity ≥ 95% (area normalization at 254 nm or equivalent) and a quantitative NMR or LC-MS confirmation of the 2,3-dihydrobenzofuran-to-thiophene proton integration ratio.

purity QC lot reproducibility

Optimal Application Scenarios for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide (CAS 2034350-05-3) Based on Evidence


Dual FABP4/5 Target Engagement Studies in Adipocyte or Macrophage Models

Given the compound's structural membership in the US 9,353,102 dual FABP4/5 inhibitor series [1], it is best deployed in cellular thermal shift assays (CETSA) or BRET-based target engagement experiments where simultaneous engagement of FABP4 and FABP5 must be confirmed before advancing to functional readouts. Researchers should first verify lot-specific IC50 values against both targets using the TR-FRET displacement assay conditions described in the patent family [2].

Structure-Activity Relationship (SAR) Expansion of the Non-Annulated Thiophenylamide Chemotype

The 4-(thiophen-3-yl)benzamide moiety distinguishes CAS 2034350-05-3 from analogs bearing different heterocyclic replacements (e.g., furanyl or substituted phenyl). This compound serves as a key SAR probe for mapping the contribution of the 3-thienyl orientation to FABP4 versus FABP5 selectivity, complementing the data already available for BDBM234692 and BDBM234698 [1].

In Vitro Pharmacological Profiling in Metabolic Disease-Relevant Assays

FABP4/5 dual inhibition has been linked to improved insulin sensitivity and atheroprotection [1]. CAS 2034350-05-3 is suitable for use in well-controlled in vitro models (e.g., 3T3-L1 adipocyte glucose uptake or macrophage foam cell formation), provided that each assay run includes a benchmark comparator such as BMS309403 to normalize inter-experimental variability.

Analytical Method Development and Reference Standard Qualification

Because the compound lacks publicly established chromatographic or spectroscopic QC parameters [1], a procurement batch with a comprehensive Certificate of Analysis can be used to establish in-house HPLC-MS purity protocols and NMR reference spectra, thereby enabling subsequent quality control of larger-scale synthesis or additional lots.

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.